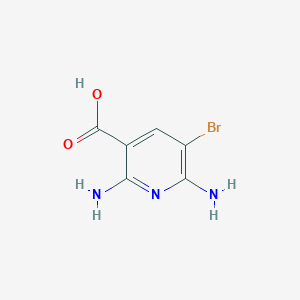

2,6-Diamino-5-bromonicotinic Acid

Description

BenchChem offers high-quality 2,6-Diamino-5-bromonicotinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-5-bromonicotinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diamino-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBHKMMKZAZFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2,6-Diamino-5-bromonicotinic Acid" synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2,6-Diamino-5-bromonicotinic Acid

Introduction

2,6-Diamino-5-bromonicotinic acid is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure combines several key pharmacophoric features: a pyridine core, which is a prevalent scaffold in numerous pharmaceuticals; two amino groups, which can act as hydrogen bond donors and bases; a carboxylic acid, providing a site for salt formation or further derivatization into amides and esters; and a bromine atom, which can serve as a synthetic handle for cross-coupling reactions or modulate the compound's electronic properties and metabolic stability.

While direct literature on the synthesis of this specific molecule is sparse, this guide provides a comprehensive, technically-grounded pathway based on established and analogous chemical transformations. As a Senior Application Scientist, the proposed route is designed with scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a more readily available precursor, 2,6-diaminonicotinic acid. The key transformations are the introduction of the two amino groups and the subsequent regioselective bromination of the electron-rich pyridine ring.

The most strategically sound forward synthesis begins with a dihalogenated nicotinic acid, proceeds through a double nucleophilic aromatic substitution to install the amino groups, and concludes with a directed electrophilic bromination. This approach leverages the strong activating and directing effects of the amino substituents to control the final bromination step.

Caption: Retrosynthetic pathway for 2,6-Diamino-5-bromonicotinic Acid.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 2,6-dichloronicotinic acid. This pathway is designed for clarity, efficiency, and control over regioselectivity.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2,6-Diaminonicotinic Acid

The initial step involves the conversion of 2,6-dichloronicotinic acid to 2,6-diaminonicotinic acid. This transformation is a double nucleophilic aromatic substitution (SNAr). The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the two chlorine atoms and the ring nitrogen. The reaction with ammonia replaces both chlorine atoms with amino groups. Due to the decreased reactivity of the ring after the first substitution, harsh conditions such as high temperature and pressure, often in the presence of a copper catalyst, are typically required to drive the reaction to completion[1].

Experimental Protocol: High-Pressure Amination

-

Reactor Setup: A high-pressure stainless-steel autoclave reactor is charged with 2,6-dichloronicotinic acid (1.0 eq.), a copper catalyst such as copper(I) iodide (0.1 eq.), and concentrated aqueous ammonia (20-30 eq.).

-

Reaction Conditions: The reactor is sealed and heated to 180-220°C. The internal pressure will rise significantly due to the heating of the aqueous ammonia solution. The reaction mixture is stirred vigorously for 12-24 hours.

-

Work-up and Isolation: After cooling the reactor to room temperature, the pressure is carefully released. The reaction mixture is transferred to a beaker and acidified with concentrated hydrochloric acid to a pH of approximately 1-2. This step protonates the amino groups and the pyridine nitrogen, but precipitates the carboxylic acid.

-

Purification: The resulting precipitate is collected by vacuum filtration and washed with cold water. The crude product can be recrystallized from a suitable solvent like ethanol/water to yield pure 2,6-diaminonicotinic acid.

Causality and Expertise:

-

Choice of Reagent: Aqueous ammonia serves as both the nucleophile and the solvent. A large excess is used to ensure the reaction kinetics favor the formation of the diamino product.

-

Catalyst: A copper catalyst is employed to facilitate the C-N bond formation, a common practice in Ullmann-type condensation reactions for the amination of aryl halides[2][3].

-

Conditions: High temperature and pressure are necessary to overcome the activation energy barrier for the nucleophilic substitution on the heterocyclic ring[1][4][5][6][7].

Step 2: Synthesis of 2,6-Diamino-5-bromonicotinic Acid

The final step is the regioselective bromination of 2,6-diaminonicotinic acid. The two amino groups at the 2- and 6-positions are powerful activating groups for electrophilic aromatic substitution. They strongly direct incoming electrophiles to the ortho and para positions (C3 and C5). The C3 position is sterically hindered by the adjacent carboxylic acid group, and electronically, the C5 position is highly activated. Therefore, bromination is expected to occur selectively at the C5 position.

Experimental Protocol: Electrophilic Bromination

-

Dissolution: 2,6-Diaminonicotinic acid (1.0 eq.) is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: A solution of bromine (1.0-1.1 eq.) in glacial acetic acid is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature (20-25°C).

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into a beaker of ice water. The precipitated product is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water, followed by a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to afford 2,6-diamino-5-bromonicotinic acid as a solid. This procedure is analogous to established methods for the bromination of activated pyridine rings[8][9].

Causality and Expertise:

-

Solvent Choice: Glacial acetic acid is an ideal solvent as it solubilizes the starting material and is compatible with the electrophilic bromination conditions.

-

Regioselectivity: The powerful ortho, para-directing nature of the two amino groups ensures high regioselectivity for the C5 position, which is para to the C2-amino group and ortho to the C6-amino group, while being less sterically encumbered than the C3 position.

-

Stoichiometry: Using a slight excess of bromine ensures complete conversion of the starting material, but a large excess should be avoided to minimize the risk of potential side reactions.

Physicochemical Data Summary

The following table summarizes the predicted and known properties of the key compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |

| 2,6-Dichloronicotinic Acid | C₆H₃Cl₂NO₂ | 192.00 | White to off-white solid |

| 2,6-Diaminonicotinic Acid | C₆H₇N₃O₂ | 153.14 | Light-colored solid |

| 2,6-Diamino-5-bromonicotinic Acid | C₆H₆BrN₃O₂ | 232.04 | Solid |

Safety Considerations

-

2,6-Dichloronicotinic Acid: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ammonia: Corrosive and toxic upon inhalation. All operations involving concentrated ammonia, especially under high pressure and temperature, must be conducted in a well-ventilated fume hood or with appropriate containment.

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield. Have a bromine spill kit readily available.

-

High-Pressure Reactions: Autoclave operations require specialized training and equipment. Ensure the reactor is properly maintained and operated within its pressure and temperature limits.

Conclusion

This guide outlines a robust and scientifically sound two-step pathway for the synthesis of 2,6-diamino-5-bromonicotinic acid. By leveraging a high-pressure amination of 2,6-dichloronicotinic acid, followed by a regioselective electrophilic bromination, the target compound can be obtained in a controlled manner. The provided protocols are based on well-established chemical principles and analogous procedures from the scientific literature, offering a reliable starting point for researchers and drug development professionals seeking to access this valuable chemical entity.

References

Sources

- 1. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 2. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of "2,6-Diamino-5-bromonicotinic Acid"

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 2,6-Diamino-5-bromonicotinic Acid

Part 1: Executive Summary & Molecular Identity

2,6-Diamino-5-bromonicotinic Acid (CAS: 1934985-61-1) is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of next-generation pharmaceuticals, particularly in the development of antimalarial agents and kinase inhibitors. Its structure is unique: a pyridine core decorated with two electron-donating amino groups, an electron-withdrawing carboxylic acid, and a lipophilic bromine atom. This "push-pull" electronic configuration makes it a versatile yet challenging synthon for medicinal chemists.

This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and handling protocols, designed to support researchers in optimizing yield and purity during drug discovery campaigns.

Molecular Specifications

| Property | Specification |

| IUPAC Name | 2,6-Diamino-5-bromopyridine-3-carboxylic acid |

| Common Name | 2,6-Diamino-5-bromonicotinic acid |

| CAS Number | 1934985-61-1 |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.04 g/mol |

| SMILES | Nc1nc(N)c(Br)cc1C(=O)O |

| Isotope Pattern | Distinctive 1:1 doublet (M, M+2) due to ⁷⁹Br/⁸¹Br |

Part 2: Physicochemical Profile

Understanding the solubility and ionization behavior of this compound is prerequisite for successful coupling reactions (e.g., Amide coupling, Suzuki-Miyaura).

Solid-State Properties

-

Appearance: Off-white to pale tan crystalline powder. The color can darken upon oxidation of the amino groups if stored improperly.

-

Melting Point: >200 °C (Decomposition). Like many amino-nicotinic acids, it decomposes before a distinct liquid phase forms due to strong intermolecular hydrogen bonding (Zwitterionic character).

-

Hygroscopicity: Moderate. The presence of two amino groups and a carboxylic acid allows for significant water uptake; storage in a desiccator is mandatory.

Solution-Phase Properties

-

Solubility Profile:

-

High Solubility: DMSO, DMF, NMP (Dipolar aprotic solvents disrupt the crystal lattice hydrogen bond network).

-

Moderate/Low Solubility: Methanol, Ethanol (Soluble upon heating or with acid/base adjustment).

-

Insoluble: Dichloromethane, Diethyl ether, Hexanes, Water (at neutral pH).

-

-

Acidity/Basicity (pKa):

-

pKa₁ (COOH): ~3.5. The acid is relatively acidic due to the electron-withdrawing bromine at the C5 position.

-

pKa₂ (Pyridine N): < 2.0. The pyridine nitrogen is extremely weakly basic because the lone pair is involved in the resonance of the amidine-like systems formed by the 2- and 6-amino groups, and further deactivated by the C5-Bromine.

-

-

Lipophilicity (LogP): ~1.1 (Predicted). The bromine atom increases lipophilicity compared to the non-halogenated parent, but the zwitterionic nature at neutral pH keeps the effective LogD low.

Part 3: Synthetic & Analytic Workflows

Synthesis: The "Halogen-Walk" Strategy

The most robust route to 2,6-Diamino-5-bromonicotinic acid avoids direct bromination of the highly deactivated pyridine ring of nicotinic acid. Instead, it utilizes an electron-rich precursor.

Step-by-Step Protocol: Bromination of 2,6-Diaminonicotinic Acid Rationale: The amino groups at C2 and C6 strongly activate the C5 position for electrophilic aromatic substitution, making this reaction rapid and regioselective.

-

Starting Material: Suspend 2,6-diaminonicotinic acid (1.0 eq) in Glacial Acetic Acid or DMF.

-

Bromination: Cool to 0–5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

-

Critical Control Point: Avoid excess NBS to prevent over-bromination or oxidation of the amino groups.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC (loss of starting material peak at lower RT).

-

Quench & Isolation: Pour the mixture into ice-cold water. The product will precipitate.[1][2][3] Adjust pH to ~4–5 with 1M NaOH if necessary to maximize precipitation (isoelectric point).

-

Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/Water if purity is <95%.

Visualization: Synthesis & Application Pathway

Figure 1: Synthetic workflow from commercially available precursors to downstream functionalization.[1][2][3][4][5][6][7]

Part 4: Analytical Validation (Quality Control)

Trust in your starting material is paramount. Use this decision tree to validate batch integrity.

1. HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Expected Result: A single sharp peak. Impurities (mono-amino or non-brominated species) will elute significantly earlier due to lower lipophilicity.

2. ¹H NMR Spectroscopy (DMSO-d₆)

-

Diagnostic Signal: A sharp singlet at δ ~8.0–8.2 ppm .

-

Explanation: This corresponds to the C4-H proton. It is the only aromatic proton on the ring.

-

-

Amino Protons: Broad singlets around δ 7.0–7.5 ppm (integrating to 4H total, often split into two distinct environments due to H-bonding).

-

Absence of Coupling: The C4-H singlet confirms the C5 position is substituted (brominated). If it were a doublet (J ~8 Hz), it would indicate the C5-H is still present (incomplete reaction).

3. Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode (+).

-

Key Feature: Look for the bromine isotope pattern.

-

M+H peak at 232.0 (⁷⁹Br) and 234.0 (⁸¹Br) with near equal intensity.

-

Part 5: Reactivity & Functionalization

This molecule is a "privileged scaffold" because it offers orthogonal reactivity handles.

1. Amide Coupling (COOH Focus) The carboxylic acid is sterically crowded by the adjacent C2-amino and C4-proton, but still reactive.

-

Protocol: Use EDC.HCl / HOBt or HATU in DMSO/DMF.

-

Note: The 2-amino group can act as an internal nucleophile or H-bond donor, sometimes retarding the activation of the acid. Pre-activation of the acid for 5–10 minutes before adding the amine is recommended.

2. Suzuki-Miyaura Coupling (C-Br Focus) The C5-Bromine is activated for Pd-catalyzed cross-coupling.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water (4:1).

-

Temperature: 80–100 °C.

-

Insight: The free amino groups can poison Palladium catalysts. If yields are low, consider protecting the amines (e.g., Boc-anhydride) prior to coupling.

Part 6: Handling, Stability & Safety

-

Storage: Store at +2°C to +8°C in a tightly sealed container, protected from light. The amino groups are susceptible to slow oxidation (browning) upon exposure to air and light.

-

Safety (GHS):

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precaution: Handle in a fume hood. The dust is fine and easily inhaled.

-

-

Incompatibility: Strong oxidizing agents (reacts with amines), Acid chlorides (reacts with amines).

References

-

American Elements. (n.d.). 2,6-Diamino-5-bromonicotinic Acid. Retrieved February 15, 2026, from [Link]

- World Intellectual Property Organization (WIPO). (2021). Patent WO2021149692A1 - Novel antimalarial agent containing heterocyclic compound. (See Example Synthesis using 2,6-diamino-5-bromonicotinic acid).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 737445 (Related Structure: 2-Amino-5-bromonicotinic acid). [Used for comparative physicochemical property prediction]. Retrieved February 15, 2026, from [Link]

Sources

- 1. WO2021149692A1 - Novel antimalarial agent containing heterocyclic compound - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 2,6-Diamino-5-bromonicotinic Acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2,6-Diamino-5-bromonicotinic Acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic methods is paramount for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and data from closely related analogs to provide a comprehensive and predictive characterization.

Molecular Structure and Spectroscopic Overview

2,6-Diamino-5-bromonicotinic Acid is a substituted pyridine derivative characterized by the presence of two amino groups, a bromine atom, and a carboxylic acid function on the pyridine ring. These functional groups each impart distinct and predictable features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Understanding these individual contributions is key to interpreting the complete spectroscopic profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,6-Diamino-5-bromonicotinic Acid, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the pyridine ring. The spectra are typically recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) due to the presence of the polar carboxylic acid and amino groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aromatic proton and the protons of the amino and carboxylic acid groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O. |

| ~8.9 - 9.1 | Singlet | 1H | H-4 | The sole aromatic proton at the C-4 position is anticipated to be a singlet, as it has no adjacent proton neighbors to couple with. Its downfield shift is influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the overall electronic environment of the pyridine ring. In nicotinic acid itself, the H-4 proton appears around 8.3 ppm; the presence of two electron-donating amino groups and a bromine atom will modulate this shift.[1] |

| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ (C-6) | Protons on the amino group at C-6 are expected to appear as a broad singlet. The exact chemical shift can be influenced by solvent and concentration. |

| ~6.0 - 6.5 | Broad Singlet | 2H | -NH₂ (C-2) | The amino group at C-2 will also present as a broad singlet. The chemical shifts of the two amino groups may be distinct due to their different positions relative to the other substituents. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Diamino-5-bromonicotinic Acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the six distinct carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165 - 170 | C-3 (-COOH) | The carboxylic acid carbon is typically the most downfield signal in the spectrum. |

| ~155 - 160 | C-2 & C-6 | The carbons bearing the amino groups are expected to be significantly shielded and appear at a higher field compared to unsubstituted pyridine carbons. Their chemical shifts will be influenced by the strong electron-donating effect of the nitrogen atoms. |

| ~138 - 142 | C-4 | The aromatic CH carbon will have a chemical shift influenced by the adjacent substituents. |

| ~110 - 115 | C-5 | The carbon atom attached to the bromine is expected to be shielded relative to an unsubstituted carbon, but its exact shift will be a composite of the effects of all substituents. |

| ~105 - 110 | C-3 | The carbon bearing the carboxylic acid group will be influenced by its electron-withdrawing nature. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 2,6-Diamino-5-bromonicotinic Acid will be characterized by absorptions corresponding to the O-H, N-H, C=O, C=C, and C-N bonds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3500 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, moderately broad bands are expected for the symmetric and asymmetric stretching of the two primary amine groups.[2] |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad and strong absorption band, often overlapping with the C-H stretching region, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[3] |

| ~1700 - 1660 | C=O Stretch | Carboxylic Acid (-COOH) | A strong, sharp absorption band corresponding to the carbonyl stretch. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.[4] |

| ~1620 - 1580 | C=C & C=N Stretch | Aromatic Ring | Multiple sharp bands of variable intensity are expected for the stretching vibrations within the pyridine ring. |

| ~1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | A medium to strong bending vibration, which may overlap with the aromatic ring stretches.[3] |

| ~1320 - 1000 | C-O Stretch | Carboxylic Acid (-COOH) | A strong band associated with the carbon-oxygen single bond stretch. |

| ~1335 - 1250 | C-N Stretch | Aromatic Amine | A strong stretching vibration for the carbon-nitrogen bond of the amino groups attached to the aromatic ring.[3] |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

-

Data Processing: A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity and structure. For 2,6-Diamino-5-bromonicotinic Acid, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of one bromine atom, this will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.

-

For C₆H₅⁷⁹BrN₂O₂, the monoisotopic mass is approximately 215.95 u.

-

For C₆H₅⁸¹BrN₂O₂, the monoisotopic mass is approximately 217.95 u.

-

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak corresponding to [M-18]⁺ from the loss of water from the carboxylic acid group.

-

Loss of COOH: A peak corresponding to [M-45]⁺ due to the loss of the carboxylic acid radical.

-

Decarboxylation (Loss of CO₂): A peak at [M-44]⁺ is also possible.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule, likely in positive ion mode to form [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, would be ideal for accurate mass measurements and confirmation of the elemental composition.

-

Data Acquisition: The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

Data Visualization

Molecular Structure of 2,6-Diamino-5-bromonicotinic Acid

Caption: Molecular structure of 2,6-Diamino-5-bromonicotinic Acid.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 2,6-Diamino-5-bromonicotinic Acid based on fundamental spectroscopic principles and data from analogous compounds. The key identifying features include a single aromatic proton in the ¹H NMR spectrum, characteristic vibrational bands for the amino and carboxylic acid groups in the IR spectrum, and a distinctive isotopic pattern for the molecular ion in the mass spectrum due to the presence of bromine. This guide serves as a valuable resource for the identification and characterization of this and structurally related compounds in a research and development setting.

References

- Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from a URL that appears to be a general RSC supporting information page, specific data for the target compound was not found.

- BLD Pharm. (n.d.). Ethyl 2-amino-5-bromonicotinate.

-

PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved February 15, 2026, from [Link]

- Purdue University. (n.d.). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from a university resource on IR spectroscopy.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved February 15, 2026, from [Link]

- University of Calgary. (n.d.). IR Chart. Retrieved February 15, 2026, from a university resource providing a table of IR absorption frequencies.

- ChemScene. (n.d.). 2-amino-5-bromonicotinic acid.

- BLD Pharm. (n.d.). 2-Amino-5-bromonicotinic acid.

- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.

-

ResearchGate. (2013, May). Determination of structural and vibrational spectroscopic features of neutral and anion forms of dinicotinic acid by using NMR, infrared and Raman experimental methods combined with DFT and HF. Retrieved February 15, 2026, from [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 8). Structure Conformation, Vibrational Properties, NLO Activity, HOMO-LUMO and Thermodynamic Parameters of Dinicotinic Acid Using E. Retrieved February 15, 2026, from [Link]

- University of Alabama at Birmingham. (2012, February 22). Mass Spectrometry in Forensic Science.

-

MDPI. (2022, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Special Issue : Spectroscopic Methods of Analysis. Retrieved February 15, 2026, from [Link]

- PubChemLite. (n.d.). 6-amino-5-bromo-nicotinic acid (C6H5BrN2O2).

- Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). Retrieved February 15, 2026, from a technical guide on the Benchchem website.

Sources

Technical Guide: Solubility & Stability of 2,6-Diamino-5-bromonicotinic Acid

The following technical guide is structured to provide an in-depth analysis of 2,6-Diamino-5-bromonicotinic Acid , focusing on its solubility, stability, and handling protocols for research and drug development applications.

Executive Summary

2,6-Diamino-5-bromonicotinic Acid is a highly functionalized pyridine intermediate used primarily in the synthesis of kinase inhibitors (e.g., for oncology and antimalarial research). Its structure features a zwitterionic core (pyridine nitrogen, carboxylic acid, and two amino groups) and a halogen handle (bromine) at the C5 position.

This unique substitution pattern creates a "solubility paradox" : the molecule is highly polar yet demonstrates poor solubility in neutral aqueous media due to strong intermolecular hydrogen bonding (crystal lattice energy). This guide provides evidence-based protocols to overcome these solubility challenges while maintaining the chemical stability of the bromine and amine functionalities.

Physicochemical Identity & Profile

Note on CAS Registry: The user-provided CAS 104832-61-3 does not correspond to a widely registered public substance in major chemical databases. The standard commercial CAS for this structure is 1934985-61-1 (or occasionally listed as the hydrobromide salt). Researchers are advised to verify the structure using the SMILES/InChI keys below before procurement.

| Property | Description / Value |

| Chemical Name | 2,6-Diamino-5-bromopyridine-3-carboxylic acid |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200°C (Decomposition likely before melting) |

| pKa (Predicted) | Acidic (COOH): ~3.1 Basic (Pyridine N): ~6.5 |

| LogP (Predicted) | 0.8 – 1.2 (Low lipophilicity due to zwitterionic character) |

| SMILES | NC1=NC(N)=C(C(O)=O)C(Br)=C1 |

Solubility Landscape

The Solubility Mechanism

The poor solubility of this compound in water and non-polar solvents (DCM, Hexane) is driven by a high crystal lattice energy. The 2-amino and 6-amino groups form a dense hydrogen-bonding network with the carboxylic acid of adjacent molecules, similar to DNA base-pairing.

Solubilization Strategy: To dissolve this compound, you must disrupt these intermolecular H-bonds using:

-

Dipolar Aprotic Solvents: DMSO or DMF (high dielectric constant).

-

pH Manipulation: Protonating the amines (Acidic pH) or deprotonating the carboxylic acid (Basic pH).

Solvent Compatibility Table

| Solvent | Solubility Rating | Application Notes |

| Water (pH 7) | Insoluble (<0.1 mg/mL) | Forms a suspension. Not suitable for stock solutions. |

| DMSO | High (>50 mg/mL) | Recommended. Best for biological assays and stock storage. |

| DMF | High (>30 mg/mL) | Suitable for synthetic reactions (e.g., amide coupling). |

| Ethanol/Methanol | Low/Moderate | Solubility improves with heating but may precipitate on cooling. |

| 1M NaOH | Moderate | Soluble as the sodium carboxylate salt. |

| 1M HCl | Moderate | Soluble as the pyridinium/ammonium salt. |

| DCM / EtOAc | Insoluble | Not suitable. Use for washing crude precipitates only. |

Decision Tree: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on your downstream application.

Figure 1: Solvent selection workflow based on experimental intent.

Stability Profile

Chemical Stability Risks

-

Oxidation (Amines): The electron-rich 2,6-diamino system is susceptible to oxidation by air, leading to "browning" or "pinking" of the solid over time.

-

Mitigation: Store under inert gas (Argon/Nitrogen).

-

-

Photolysis (Bromine): The C-Br bond on the pyridine ring is relatively stable but can undergo photodehalogenation (radical mechanism) upon prolonged exposure to UV light.

-

Mitigation: Protect from light (amber vials/foil).

-

-

Decarboxylation: While nicotinic acids are generally stable, the presence of electron-donating amino groups can facilitate thermal decarboxylation at temperatures >150°C.

-

Mitigation: Avoid temperatures >100°C during drying.

-

Forced Degradation Pathways

The diagram below outlines the primary degradation products expected under stress conditions.

Figure 2: Potential degradation pathways requiring mitigation strategies.

Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution (DMSO)

Use this protocol for biological assays.

-

Weighing: Accurately weigh 11.6 mg of 2,6-Diamino-5-bromonicotinic acid into a 1.5 mL amber microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher.

-

Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 35°C for 5 minutes.

-

Checkpoint: Solution should be clear and colorless to pale yellow.

-

-

Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Shelf Life: 3 months at -20°C. Discard if precipitate forms upon thawing.

-

Protocol B: Stability Testing (HPLC Method)

Use this protocol to verify purity before use.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Expected Retention: The compound is polar; expect early elution (approx. 2-4 min depending on dead volume).

Synthesis & Purification Insight

For researchers synthesizing this intermediate de novo.

The synthesis typically involves the bromination of 2,6-diaminonicotinic acid .[1]

-

Reaction: Bromine (

) in Acetic Acid (AcOH).[1] -

Purification Logic: The product is less soluble in AcOH than the starting material. As the reaction proceeds, the 5-bromo derivative precipitates.[1]

-

Critical Step: Wash the filter cake with cold AcOH followed by water to remove excess bromine and unreacted starting material. Do not use strong base for washing, as it will dissolve the product (salt formation).

References

-

World Intellectual Property Organization (WIPO). (2021). Novel antimalarial agent containing heterocyclic compound (WO2021149692A1).

- Relevance: Describes the synthesis and precipitation purification of 2,6-diamino-5-bromonicotinic acid (Step 2).

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid.

- Relevance: Provides physicochemical benchmarks for the 5-bromo-pyridine class (LogP, pKa estim

-

ChemicalBook. (2025). 2,6-Diamino-5-bromonicotinic Acid Product Entry.

- Relevance: Confirms commercial availability and general property ranges.

-

Royal Society of Chemistry. (2023). Synthesis of poly(2,6-diaminopyridine) using a rotating packed bed. Reaction Chemistry & Engineering.

- Relevance: Discusses the reactivity and polymerization potential of the 2,6-diamino pyridine core.

Sources

Technical Guide: Biological Potential & Synthesis of 2,6-Diamino-5-bromonicotinic Acid Derivatives

Part 1: Executive Technical Summary

2,6-Diamino-5-bromonicotinic acid (also known as 2,6-diamino-5-bromo-3-pyridinecarboxylic acid) is a highly functionalized pyridine scaffold that serves as a critical intermediate in the synthesis of antimalarial , antibacterial , and anticancer agents.

Unlike simple nicotinic acid derivatives, the presence of exocyclic amino groups at the C2 and C6 positions creates a "donor-acceptor-donor" hydrogen bonding motif similar to diaminopyrimidines (e.g., trimethoprim), making this scaffold a privileged structure for binding to the active sites of enzymes such as Dihydrofolate Reductase (DHFR) and Kinases .

Most notably, recent high-impact patent literature (2021-2024) has identified derivatives of this scaffold as potent inhibitors of GWT1 (GPI-anchored wall transfer protein 1), a validated target for next-generation antimalarials.

Part 2: Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2,6-Diamino-5-bromo-3-pyridinecarboxylic acid |

| CAS Number | 1934985-61-1 |

| Molecular Formula | |

| Molecular Weight | 232.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Key Functional Groups | C3-Carboxylic Acid (Amide coupling handle)C5-Bromide (Cross-coupling handle)C2, C6-Amines (H-bond donors) |

Part 3: Biological Targets & Mechanisms

Primary Target: GWT1 Inhibition (Antimalarial)

The most definitive biological activity for derivatives of this scaffold is the inhibition of GWT1 (GPI-anchored wall transfer protein 1).

-

Mechanism: GWT1 catalyzes the acylation of inositol in the biosynthesis of Glycosylphosphatidylinositol (GPI) anchors. GPI anchors are essential for tethering surface proteins to the plasma membrane in Plasmodium falciparum.

-

Therapeutic Impact: Inhibition of GWT1 prevents the maturation of surface proteins (like MSP-1), leading to parasite death. This mechanism is distinct from artemisinin, offering a solution to drug-resistant strains.

Secondary Target: Kinase & DHFR Inhibition (Oncology/Antibacterial)

The 2,6-diaminopyridine core is a bioisostere of the 2,4-diaminopyrimidine moiety found in many CDK (Cyclin-Dependent Kinase) and DHFR inhibitors.

-

Binding Mode: The C2 and C6 amino groups often form a tridentate hydrogen-bonding network with the "hinge region" of kinase ATP-binding pockets or the Asp/Glu residues in DHFR.

Pathway Visualization

The following diagram illustrates the critical role of GWT1 in the GPI anchor pathway and how this scaffold intercepts it.

Caption: GWT1 inhibition by 2,6-diamino-5-bromonicotinic acid derivatives blocks the critical acylation step (GlcN-PI → Acyl-GlcN-PI), preventing parasite surface protein anchoring.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 2,6-diamino-5-bromonicotinic acid from 2,6-diaminonicotinic acid.[1] Scale: Gram-scale (approx. 37 mmol)

Reagents:

Step-by-Step Methodology:

-

Preparation: Suspend finely powdered 2,6-diaminonicotinic acid (5.69 g, 37.2 mmol) in Acetic Acid (31 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Bromination: Prepare a solution of Bromine (2.20 mL, 42.7 mmol, 1.15 eq) in Acetic Acid (16 mL). Add this solution dropwise to the suspension at Room Temperature (RT) over 15 minutes.

-

Note: The reaction is exothermic; ensure adequate ventilation (fume hood) due to bromine vapors.

-

-

Reaction: Stir the mixture at RT for 30–60 minutes. The product will precipitate out of the solution as the reaction progresses.

-

Work-up: Filter the resulting precipitate using a Büchner funnel.

-

Washing: Wash the filter cake with cold Acetic Acid (2 x 30 mL) followed by Water to remove residual acid and bromine.

-

Drying: Dry the solid under vacuum at 40°C to afford the title compound.

-

Expected Yield: ~80-90%.

-

Validation: LCMS (M+H: ~232/234 bromine isotope pattern).

-

Protocol B: Derivatization (Amide Coupling & Suzuki)

Objective: Functionalization of the C3-Acid and C5-Bromo positions.

Caption: Modular synthesis workflow. Step 1: Amide coupling at C3. Step 2: Palladium-catalyzed cross-coupling at C5.

Procedure (Step 1 - Amide Coupling):

-

Dissolve 2,6-diamino-5-bromonicotinic acid (1 eq) in DMSO.

-

Add EDC·HCl (1.3 eq), HOBt (1.3 eq), and Triethylamine (4 eq). Stir for 30 mins to activate the acid.

-

Add the desired amine (e.g., benzylamine derivative, 1.3 eq) and stir at RT for 20 hours.

-

Work-up: Partition between Ethyl Acetate and Water. Wash organic layer with brine, dry over

, and concentrate.[1]

Part 5: Structure-Activity Relationship (SAR) Insights

To optimize this scaffold for drug development, the following SAR rules apply:

| Position | Modification Logic | Biological Impact |

| C2 & C6 (Amino) | Do Not Modify | Essential for H-bond donor interactions with the target enzyme (e.g., Asp/Glu residues). Alkylation here typically kills activity. |

| C3 (Carboxyl) | Amide Formation | Conversion to an amide is critical for cell permeability. Bulky lipophilic groups (e.g., trifluoromethoxy-benzyl) here enhance potency against GWT1. |

| C5 (Bromo) | Cross-Coupling | The bromine is a "handle." Replacing it with heteroaromatics (e.g., triazoles, pyridines) via Suzuki coupling can increase selectivity and potency by 10-100x. |

Part 6: References

-

Patent: Novel antimalarial agent containing heterocyclic compound. (2021).[4] WO2021149692A1 . (Describes the synthesis of 2,6-diamino-5-bromonicotinic acid and its conversion to GWT1 inhibitors).

-

Article: Kato, N., et al. (2016).[1] Diversity-oriented synthesis yields novel multistage antimalarial inhibitors.Nature , 538, 344–349.[1] (Foundational work on the GWT1 target and related scaffolds).

-

Database: 2,6-Diamino-5-bromonicotinic Acid (CAS 1934985-61-1).[2][]PubChem / Chemical Vendors . (Confirmation of chemical identity and availability).

-

Review: Aminopyridines as Kinase Inhibitors. (General literature on the 2,6-diaminopyridine pharmacophore in oncology).[6]

Sources

- 1. WO2021149692A1 - Novel antimalarial agent containing heterocyclic compound - Google Patents [patents.google.com]

- 2. 6-Bromonicotinic acid | CAS#:6311-35-9 | Chemsrc [chemsrc.com]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. mdpi.com [mdpi.com]

- 6. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]

structural elucidation of "2,6-Diamino-5-bromonicotinic Acid"

An In-Depth Technical Guide to the Structural Elucidation of 2,6-Diamino-5-bromonicotinic Acid

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unequivocal structural elucidation of 2,6-Diamino-5-bromonicotinic Acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods to detail the underlying scientific rationale, causality behind experimental choices, and the interpretation of expected analytical data. By integrating Mass Spectrometry, Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, this guide presents a self-validating system for confirming the molecular structure with the highest degree of confidence, ensuring scientific integrity and trustworthiness in research and development.

Introduction: The Imperative for Structural Verification

2,6-Diamino-5-bromonicotinic acid is a substituted pyridine derivative featuring a unique arrangement of functional groups: two electron-donating amino groups, an electron-withdrawing bromine atom, and a carboxylic acid moiety. This combination of functionalities makes it a potentially valuable building block in the synthesis of novel pharmaceutical agents and other high-value chemical entities. The precise arrangement of these substituents is critical, as even minor isomeric impurities can drastically alter a compound's biological activity, toxicity, and physicochemical properties.

Therefore, rigorous and unambiguous structural elucidation is not merely a characterization step but a foundational pillar of scientific integrity. It ensures that the molecule synthesized is indeed the molecule intended, providing the confidence needed to proceed with further research, process scale-up, or biological screening. This guide outlines a logical, field-proven workflow that leverages modern analytical techniques to build an unassailable case for the structure of the title compound.

The Analytical Strategy: A Convergent Approach

The proposed workflow is designed to be systematic and efficient, ensuring that each step provides a critical piece of information that informs the next. This self-validating process is crucial for establishing the trustworthiness of the final structural assignment.

Caption: A logical workflow for the structural elucidation of a novel compound.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Causality: The first and most fundamental question in structural elucidation is "What is the molecular weight?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. For 2,6-Diamino-5-bromonicotinic Acid, its most critical feature is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern in the mass spectrum, where two peaks of roughly equal intensity appear, separated by 2 m/z units (the M and M+2 peaks). Observing this pattern is a crucial first piece of evidence for the presence of a single bromine atom. We choose Electrospray Ionization (ESI) as it is a soft ionization technique, minimizing fragmentation and maximizing the abundance of the molecular ion.

Experimental Protocol: LC-MS with ESI

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile/water. Dilute to a final concentration of ~1-10 µg/mL for infusion or injection.

-

Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.[1][2]

-

Positive Ion Mode (+ESI):

-

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Expected Ion: Protonated molecular ion, [M+H]⁺. The amino groups and pyridine nitrogen are readily protonated.

-

-

Negative Ion Mode (-ESI):

-

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% ammonium hydroxide or without modifier.

-

Expected Ion: Deprotonated molecular ion, [M-H]⁻. The carboxylic acid is the most acidic site and will readily deprotonate.

-

-

Data Acquisition: Acquire full scan data over a mass range of m/z 50-500 in both positive and negative modes. Ensure the instrument resolution is set to >10,000 to allow for accurate mass measurement.

Expected Data & Interpretation

The data obtained from HRMS provides a robust validation of the elemental composition.

| Parameter | Theoretical Value | Expected Observation | Significance |

| Molecular Formula | C₆H₆BrN₃O₂ | C₆H₆BrN₃O₂ | Foundation for all further analysis. |

| Monoisotopic Mass | 230.9698 Da | Measured within 5 ppm | High accuracy confirms elemental composition. |

| [M+H]⁺ (⁷⁹Br) | 231.9776 m/z | ~231.9776 m/z | Confirms molecular weight in positive mode. |

| [M+H]⁺ (⁸¹Br) | 233.9756 m/z | ~233.9756 m/z | The M+2 peak, confirming one bromine atom. |

| [M-H]⁻ (⁷⁹Br) | 229.9620 m/z | ~229.9620 m/z | Confirms molecular weight in negative mode. |

| [M-H]⁻ (⁸¹Br) | 231.9599 m/z | ~231.9599 m/z | The M+2 peak in negative mode. |

| Isotopic Ratio | ~1:1 (M:M+2) | ~1:1 intensity ratio | "Smoking gun" evidence for a single bromine atom. |

FTIR Spectroscopy: A Fingerprint of Functionality

Expertise & Causality: While MS provides the molecular formula, it gives limited information about how the atoms are connected. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[3][4] Each functional group (e.g., O-H, N-H, C=O) absorbs infrared radiation at a characteristic frequency. The resulting spectrum serves as a molecular "fingerprint," allowing us to confirm the presence of the expected carboxylic acid and amino groups. We utilize an Attenuated Total Reflectance (ATR) accessory for its simplicity, requiring minimal sample preparation.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.[5]

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Expected Data & Interpretation

The FTIR spectrum should display characteristic absorption bands corresponding to all expected functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the two amino groups. A doublet is expected. |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) | A very broad absorption is characteristic of the hydrogen-bonded acid dimer. |

| 1720 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong, sharp peak confirming the carbonyl group. |

| 1650 - 1550 | N-H Bend / C=C & C=N Stretches | Amine / Aromatic Ring | Overlapping peaks confirming the amine and the pyridine ring. |

| 1450 - 1300 | O-H Bend / C-O Stretch | Carboxylic Acid (-COOH) | Further evidence for the carboxylic acid group. |

| 700 - 500 | C-Br Stretch | Aryl Bromide | Confirms the carbon-bromine bond, though may be weak. |

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, number, and connectivity of atoms. For 2,6-Diamino-5-bromonicotinic Acid, the substitution pattern leaves only a single proton on the pyridine ring. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to unequivocally prove this substitution pattern. DMSO-d₆ is chosen as the solvent due to its ability to dissolve the polar analyte and because it allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion and sensitivity.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Note the presence of exchangeable protons. A D₂O exchange experiment can be performed to confirm these peaks (they will disappear).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments.

-

-

2D Spectra Acquisition:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.

-

Expected Data & Interpretation

The combination of NMR experiments will provide a complete picture of the molecular skeleton.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H4) |

| H4 | ~7.5 - 8.0 (singlet) | ~140 - 145 | C2, C3, C5, C6 |

| C2 | - | ~158 - 162 | - |

| C3 | - | ~105 - 110 | - |

| C5 | - | ~95 - 100 | - |

| C6 | - | ~155 - 160 | - |

| C7 (-COOH) | - | ~165 - 170 | - |

| -NH₂ (at C2) | ~6.0 - 6.5 (broad s) | - | C2, C3 |

| -NH₂ (at C6) | ~6.5 - 7.0 (broad s) | - | C5, C6 |

| -COOH | ~12.0 - 13.0 (broad s) | - | C3, C4 |

Note: Chemical shifts are estimations and can vary based on concentration and temperature.

The HMBC spectrum is the cornerstone of the proof. The single aromatic proton (H4) is expected to be a singlet. Observing its 2- and 3-bond correlations to the surrounding carbons (C2, C3, C5, C6) and the carboxyl carbon (C7 via a 3-bond correlation) provides definitive, unambiguous proof of the 2,3,5,6-substitution pattern on the pyridine ring.

Caption: Key expected HMBC correlations from the H4 proton.

Final Confirmation: The Power of Convergence

The structural elucidation of 2,6-Diamino-5-bromonicotinic Acid is complete when the data from all techniques converge to tell a single, coherent story:

-

Mass Spectrometry confirms the elemental formula C₆H₆BrN₃O₂ and the presence of a single bromine atom.

-

FTIR Spectroscopy confirms the presence of the required functional groups: primary amines, a carboxylic acid, and an aromatic ring.

-

NMR Spectroscopy provides the definitive connectivity, showing a single proton on the pyridine ring (H4) that is correlated to all adjacent substituted carbons (C2, C3, C5, C6), locking in the substitution pattern.

This multi-faceted, self-validating approach provides an exceptionally high degree of confidence in the assigned structure, meeting the rigorous standards required for scientific research and pharmaceutical development. For absolute confirmation of the three-dimensional structure in the solid state, single-crystal X-ray diffraction would be the ultimate technique, should suitable crystals be obtained.[6][7]

References

-

Rasala, D. (1993). ¹H NMR SPECTRA OF SUBSTITUTED AMINOPYRIDINES. Spectroscopy Letters, 26(2), 227-235. Available from: [Link]

- Stefaniak, L., & Witanowski, M. (1980). ¹⁵N-NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N-Oxides. Bulletin of the Polish Academy of Sciences, Chemistry, 28, 347-356.

-

Taylor & Francis Online. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Available from: [Link]

-

ResearchGate. ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Available from: [Link]

-

American Elements. 2,6-Diamino-5-bromonicotinic Acid | CAS 1934985-61-1. Available from: [Link]

-

Bryant, M. J., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design, 20(12), 7698-7708. Available from: [Link]

- Al-Ghamdi, A. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Molecular Structure, 1235, 130245.

-

Nath, N. K., & Nangia, A. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1333-1345. Available from: [Link]

-

Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978. Available from: [Link]

-

PubChem. 2-Amino-5-bromonicotinic acid. Available from: [Link]

-

PubChem. 5-Bromonicotinic acid. Available from: [Link]

-

Plenis, A., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 863-871. Available from: [Link]

-

Hsieh, Y., & Korfmacher, W. A. (2005). Simultaneous Determination of Nicotinic Acid and Its Metabolites Using Hydrophilic Interaction Chromatography With Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3031-3036. Available from: [Link]

-

Plenis, A., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Available from: [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available from: [Link]

-

Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available from: [Link]

-

Phenomenex. (2020, December 11). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Available from: [Link]

-

Meierhenrich, U. J., et al. (2004). Identification of diamino acids in the Murchison meteorite. Proceedings of the National Academy of Sciences, 101(25), 9182-9186. Available from: [Link]

Sources

- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 4. agilent.com [agilent.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,6-Diamino-5-bromonicotinic Acid Derivatives: A Detailed Guide for Medicinal Chemistry

Introduction: The Therapeutic Potential of Substituted Nicotinic Acids

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among these, the introduction of amino and bromo substituents can impart significant pharmacological activity. Diaminopyridine and diaminopyrimidine derivatives, in particular, have garnered substantial interest as potent inhibitors of various kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[2]

The bromine atom, a versatile halogen, can enhance binding affinity to target proteins through halogen bonding and serves as a synthetic handle for further molecular elaboration via cross-coupling reactions.[3] This application note provides a comprehensive guide to the synthesis of 2,6-diamino-5-bromonicotinic acid, a key intermediate for the development of novel drug candidates. We will explore a robust and efficient synthetic route, detailing the underlying chemical principles and providing step-by-step protocols for its successful implementation in a research setting.

Strategic Approach to the Synthesis of 2,6-Diamino-5-bromonicotinic Acid

A logical and efficient synthetic strategy for the preparation of 2,6-diamino-5-bromonicotinic acid commences with a commercially available and suitably functionalized starting material, 2,6-dichloronicotinic acid. This precursor allows for a sequential introduction of the desired functional groups. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2,6-diamino-5-bromonicotinic acid and its derivatives.

The synthetic route involves two key transformations:

-

Double Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring of 2,6-dichloronicotinic acid is susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups and can be displaced by an amine source to install the two amino groups. This can be achieved through classical high-temperature amination or, more efficiently, through modern catalytic methods such as the Buchwald-Hartwig amination.[4]

-

Regioselective Electrophilic Aromatic Substitution (SEAr): The resulting 2,6-diaminonicotinic acid is a highly electron-rich system. The two amino groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is a deactivating meta-director. The cumulative effect of these substituents strongly favors electrophilic substitution at the C5 position, allowing for highly regioselective bromination.

Experimental Protocols

PART 1: Synthesis of 2,6-Diaminonicotinic Acid

This protocol details the synthesis of 2,6-diaminonicotinic acid from 2,6-dichloronicotinic acid via a catalyst-free nucleophilic aromatic substitution under microwave irradiation. This method offers a more environmentally friendly alternative to traditional palladium-catalyzed reactions.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 2,6-Dichloronicotinic Acid | 38496-18-3 | 192.00 | 1.0 g (5.21 mmol) |

| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 20 mL |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed |

Equipment:

-

Microwave synthesis reactor

-

100 mL round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 100 mL microwave-safe reaction vessel, add 2,6-dichloronicotinic acid (1.0 g, 5.21 mmol).

-

Add aqueous ammonia (20 mL, 28-30%) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 1 hour.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Carefully open the vessel in a well-ventilated fume hood.

-

Transfer the reaction mixture to a beaker and slowly acidify with 1 M hydrochloric acid to a pH of approximately 7.

-

Cool the mixture in an ice bath to promote precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to yield 2,6-diaminonicotinic acid as a solid.

Expected Yield and Characterization:

The expected yield of 2,6-diaminonicotinic acid is typically in the range of 70-85%. The product can be characterized by:

-

1H NMR: To confirm the presence of the aromatic protons and the amino groups.

-

13C NMR: To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the compound.

PART 2: Synthesis of 2,6-Diamino-5-bromonicotinic Acid

This protocol describes the regioselective bromination of 2,6-diaminonicotinic acid at the 5-position using N-bromosuccinimide (NBS), a mild and selective brominating agent.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 2,6-Diaminonicotinic Acid | 5345-37-9 | 153.14 | 1.0 g (6.53 mmol) |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.22 g (6.86 mmol) |

| Acetonitrile | 75-05-8 | 41.05 | 50 mL |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

| Sodium Thiosulfate Solution (10%) | 7772-98-7 | 158.11 | As needed |

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2,6-diaminonicotinic acid (1.0 g, 6.53 mmol) in acetonitrile (50 mL).

-

Add N-bromosuccinimide (1.22 g, 6.86 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add deionized water (50 mL) and stir for 15 minutes.

-

If any unreacted bromine is present (indicated by a yellow color), add a few drops of 10% sodium thiosulfate solution until the color disappears.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,6-diamino-5-bromonicotinic acid.

-

Dry the final product under vacuum.

Expected Yield and Characterization:

The expected yield for this bromination step is typically high, often exceeding 90%. The final product, 2,6-diamino-5-bromonicotinic acid, should be characterized using the same analytical techniques as described for the previous step (1H NMR, 13C NMR, Mass Spectrometry, and Melting Point) to confirm its structure and purity.

Medicinal Chemistry Applications and Future Directions

The synthesized 2,6-diamino-5-bromonicotinic acid is a versatile scaffold for the generation of a library of derivatives for drug discovery. The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups. The amino groups can be further functionalized or may serve as key hydrogen bond donors for binding to biological targets. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to introduce a wide range of aryl, heteroaryl, or alkynyl substituents.

Caption: Derivatization possibilities of the 2,6-diamino-5-bromonicotinic acid scaffold.

The diverse library of compounds that can be generated from this core structure can be screened against a variety of biological targets, including kinases, proteases, and G-protein coupled receptors, to identify novel therapeutic leads for a range of diseases.

Conclusion

This application note has detailed a practical and efficient two-step synthesis of 2,6-diamino-5-bromonicotinic acid, a valuable building block for medicinal chemistry. The described protocols, utilizing a microwave-assisted amination and a regioselective bromination, are scalable and amenable to a standard research laboratory setting. The strategic derivatization of this scaffold opens up avenues for the discovery of novel drug candidates with potentially enhanced potency and selectivity.

References

-

Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

-

PubMed. Synthesis of some 2-aminonicotinic acid derivatives. [Online] Available at: [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Online] Available at: [Link]

-

ResearchGate. From 2,6-Dichloronicotinic Acid to Thiopeptide Cores. [Online] Available at: [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. [Online] Available at: [Link]

-

ACS Publications. Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. [Online] Available at: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. [Online] Available at: [Link]

-

RSC Publishing. Total synthesis of PDE-II by copper-mediated double amination. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. [Online] Available at: [Link]

-

PubMed. Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. [Online] Available at: [Link]

-

PubMed. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. [Online] Available at: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Online] Available at: [Link]

-

MDPI. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. [Online] Available at: [Link]

Sources

- 1. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

using "2,6-Diamino-5-bromonicotinic Acid" in palladium-catalyzed cross-coupling reactions

Application Note: Palladium-Catalyzed Cross-Coupling of 2,6-Diamino-5-bromonicotinic Acid

Executive Summary

2,6-Diamino-5-bromonicotinic acid (CAS: 1934985-61-1) and its esters are privileged scaffolds in the synthesis of dihydrofolate reductase (DHFR) inhibitors and various kinase inhibitors.[1] The "2,6-diamino-3-carboxy" motif mimics the PABA-glutamate tail of folates, while the C5-bromine offers a vector for diversity via palladium-catalyzed cross-coupling.

However, this substrate presents a "perfect storm" of challenges for Pd-catalysis:

-

Electronic Deactivation: The two amino groups are strong electron donors (+M effect), rendering the C5–Br bond electron-rich and significantly less reactive toward oxidative addition compared to electron-deficient pyridines.

-

Catalyst Poisoning: The free amino groups (and the carboxylate, if unprotected) can chelate palladium, displacing labile ligands and arresting the catalytic cycle.

-

Solubility: The zwitterionic nature of the free acid necessitates highly polar solvents (DMF, DMSO) or aqueous biphasic systems.

This guide outlines optimized protocols to overcome these barriers, prioritizing the Suzuki-Miyaura and Sonogashira reactions.

Strategic Considerations & Mechanism

Before attempting synthesis, researchers must address the competing electronic and steric factors.

The Electronic Paradox

Standard bromopyridines are excellent substrates for Pd(0) oxidative addition because the electron-deficient ring facilitates the nucleophilic attack of Pd(0).

-

In this Substrate: The 2- and 6-amino groups donate electron density into the ring (ortho/para directors). This increases the electron density at C5, making the C–Br bond more like an electron-rich aryl bromide (e.g., bromoaniline) than a typical bromopyridine.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbenes (NHCs) to increase the nucleophilicity of the Pd(0) species, facilitating oxidative addition.

The Chelation Trap

The "pincer-like" arrangement of the nitrogen atoms can sequester the catalyst.

-

Risk: The pyridine nitrogen and the 2-amino group form a stable 4-membered chelate, or the carboxylate and 2-amino group form a 6-membered chelate with Pd(II).

-

Solution: Use high catalyst loading (5 mol%) or bidentate ligands (e.g., dppf) that resist displacement. Alternatively, protect the carboxylate as a methyl ester to remove one coordination site and improve solubility.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Recommended Route)

Best for: Biaryl synthesis, introducing aryl/heteroaryl tails.

Substrate: Methyl 2,6-diamino-5-bromonicotinate (Preferred) or Free Acid. Reaction Class: High-Temperature / Active Catalyst.

| Component | Reagent/Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | The bidentate ferrocenyl ligand prevents catalyst poisoning by the substrate's amines. |

| Alternative | SPhos-Pd-G2 (2-3 mol%) | Pre-catalyst that generates a highly active monoligated Pd(0) species; excellent for electron-rich bromides. |

| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.5 equiv) | Excess required due to potential protodeboronation in polar solvents. |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous base preferred for esters to prevent hydrolysis; use Na₂CO₂ (aq) if using free acid. |

| Solvent | 1,4-Dioxane : Water (4:1) | Essential for solubility of the polar substrate and the inorganic base. |